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molecular formula C13H18N2O2 B8594242 7-Nitro-3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 919099-07-3

7-Nitro-3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8594242
M. Wt: 234.29 g/mol
InChI Key: IXTCEBUXUBPXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062034B2

Procedure details

0.96 g (5.00 mmol) 7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine and 0.404 ml (5.50 mmol) acetone are dissolved in 20 ml THF, then 0.414 ml (7.50 mmol) acetic acid and 0.10 g p-toluenesulphonic acid are added and the mixture is stirred for 30 min at room temperature. At room temperature 1.378 g (6.50 mmol) sodium triacetoxyborohydride are added and stirred for 23 h. Then the mixture is made alkaline with sat. Sodium hydrogen carbonate solution and extracted with ethyl acetate, then the organic phase is dried with sodium sulphate and concentrated by evaporation i.vac.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.404 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.414 mL
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
1.378 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:14]=[CH:13][C:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12][C:6]=2[CH:5]=1)([O-:3])=[O:2].[CH3:15][C:16]([CH3:18])=O.C(O)(=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>C1COCC1>[CH:16]([N:10]1[CH2:11][CH2:12][C:6]2[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:14]=[CH:13][C:7]=2[CH2:8][CH2:9]1)([CH3:18])[CH3:15] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(CCNCC2)C=C1
Name
Quantity
0.404 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.414 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
1.378 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 23 h
Duration
23 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried with sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation i.vac

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)N1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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